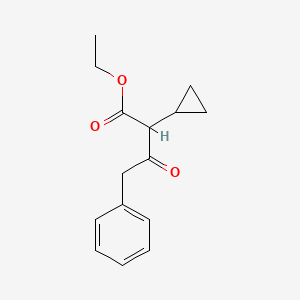

Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate: is an organic compound with the molecular formula C15H18O3. It is a derivative of butanoic acid, featuring a cyclopropyl group, a phenyl group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with cyclopropyl ketone and phenylacetic acid.

Reaction Steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry:

Synthesis of Chiral Intermediates: Used in the synthesis of chiral intermediates for pharmaceuticals.

Biology:

Enzyme Studies: Utilized in studies involving enzyme-catalyzed reactions to understand enzyme specificity and activity.

Medicine:

Drug Development: Potential precursor for the synthesis of drugs targeting specific pathways.

Industry:

Material Science: Employed in the development of new materials with specific properties.

Mechanism of Action

Mechanism:

Molecular Targets: The compound interacts with enzymes and receptors, influencing biochemical pathways.

Pathways Involved: It may modulate pathways related to metabolic processes and signal transduction.

Comparison with Similar Compounds

Ethyl 2-oxo-4-phenylbutyrate: Similar structure but lacks the cyclopropyl group.

Ethyl 3-oxo-4-phenylbutanoate: Similar but differs in the position of the keto group.

Uniqueness:

Structural Features: The presence of the cyclopropyl group imparts unique steric and electronic properties.

Reactivity: Exhibits distinct reactivity patterns compared to its analogs.

Biological Activity

Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 1447607-70-6) is characterized by the following structural formula:

The compound features a cyclopropyl group, a phenyl group, and a keto functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate important signaling pathways related to oxidative stress and inflammation.

- Nrf2 Activation : Similar compounds have been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Nrf2 regulates the expression of antioxidant enzymes that protect cells from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various bacterial strains .

Antioxidant Activity

Research has demonstrated that this compound may possess antioxidant properties, which can be quantified using various assays such as DPPH and ABTS radical scavenging tests. The expected outcomes include:

Antimicrobial Activity

The compound's potential antimicrobial activity has been evaluated against several pathogens:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | TBD | Bactericidal |

| Escherichia coli | TBD | Bacteriostatic |

| Candida albicans | TBD | Antifungal |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Activity : A study on structurally similar compounds showed promising anticancer effects in vitro against various cancer cell lines, suggesting that modifications in the cyclopropyl and phenyl groups could enhance efficacy .

- Neuroprotective Effects : Research indicates that activating the Nrf2 pathway can protect neurons from oxidative damage in models of neurodegenerative diseases. Compounds that influence this pathway are being explored for their therapeutic potential in conditions like Alzheimer's disease .

- Toxicity Assessment : Toxicity studies are essential for evaluating the safety profile of this compound. Initial findings suggest low cytotoxicity at therapeutic concentrations, but further studies are required to establish a comprehensive safety profile .

Properties

CAS No. |

1447607-70-6 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.30 g/mol |

IUPAC Name |

ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate |

InChI |

InChI=1S/C15H18O3/c1-2-18-15(17)14(12-8-9-12)13(16)10-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 |

InChI Key |

LYPYTYDZQSVGLP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1CC1)C(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.